molecular formula C₂₉H₂₈N₄O₂ B1574172 BI-853520

BI-853520

Número de catálogo: B1574172
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BI-853520 a novel, highly selective PTK2 kinase inhibitor that demonstrates anti-tumor activity in vitro and in vivo.

Aplicaciones Científicas De Investigación

Anti-Tumor Effects in Breast Cancer

BI-853520, a novel small chemical inhibitor of Focal Adhesion Kinase (FAK), has been evaluated for its therapeutic potential in breast cancer. Studies have demonstrated its ability to significantly reduce primary tumor growth due to its anti-proliferative activity. However, its effects on different stages of the metastatic cascade varied in robustness, suggesting its potential as an anti-proliferative approach in cancer therapy (Tiede et al., 2018).

Efficacy in Adenocarcinoma Xenograft Models

This compound, an ATP-competitive inhibitor of FAK, exhibited high potency and selectivity, showing significant effects in adenocarcinoma xenograft models. Its efficacy was linked to a mesenchymal tumor phenotype, characterized by loss of E-cadherin expression. This suggests its potential role in treating certain types of adenocarcinomas (Hirt et al., 2018).

Phase I Study in Nonhematologic Malignancies

A phase I study of BI 853520 in patients with advanced or metastatic nonhematologic malignancies identified a maximum tolerated dose of 200 mg once daily. The study revealed the safety profile and modest antitumor activity of BI 853520, providing insights into its potential clinical application (de Jonge et al., 2019).

Inhibition of Spheroid Formation and Tumor Growth in Malignant Pleural Mesothelioma

BI 853520 demonstrated potent activity in inhibiting spheroid growth and reducing tumor weight in malignant pleural mesothelioma (MPM), particularly in orthotopic tumors in vivo. This highlights its potential effectiveness in treating MPM (Laszlo et al., 2018).

Potency and Selectivity in Various Human Cancer Models

BI 853520 showed high potency and selectivity as a PTK2 kinase inhibitor. It demonstrated anti-tumor activity in vitro and in various human tumor xenograft models, including carcinomas and sarcomas. This suggests its broader applicability in oncological treatments (Hirt et al., 2011).

Additional Insights and Comparisons

Other studies have provided further insights into the characteristics and potential applications of BI 853520 in oncology, comparing it to other FAK inhibitors and exploring different aspects of its efficacy and safety profiles (Lee & Gan, 2019).

Propiedades

Fórmula molecular

C₂₉H₂₈N₄O₂

Apariencia

Solid powder

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.